molecular formula C10H20N2O3 B1292631 Tert-butyl 4-(aminooxy)piperidine-1-carboxylate CAS No. 867034-25-1

Tert-butyl 4-(aminooxy)piperidine-1-carboxylate

Cat. No.: B1292631
CAS No.: 867034-25-1
M. Wt: 216.28 g/mol
InChI Key: QMTOYSDJBBDOSV-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminooxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O3. It is a piperidine derivative that features an aminooxy functional group and a tert-butyl ester. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(aminooxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and hydroxylamine. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(aminooxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The aminooxy group can participate in nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include alkyl halides and bases such as sodium hydride.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Tert-butyl 4-(aminooxy)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminooxy)piperidine-1-carboxylate involves its ability to act as a nucleophile due to the presence of the aminooxy group. This allows it to participate in various chemical reactions, forming covalent bonds with electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-amino-1-piperidinecarboxylate: This compound is similar in structure but lacks the aminooxy group.

    N-Boc-4-piperidineacetaldehyde: Another piperidine derivative with different functional groups.

    Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate: A compound with a phenyl group attached to the piperidine ring

Uniqueness

Tert-butyl 4-(aminooxy)piperidine-1-carboxylate is unique due to the presence of the aminooxy group, which imparts distinct reactivity and allows for specific applications in organic synthesis and research. This functional group enables the compound to participate in unique nucleophilic substitution and coupling reactions, making it valuable in the synthesis of complex molecules.

Properties

IUPAC Name

tert-butyl 4-aminooxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)14-9(13)12-6-4-8(15-11)5-7-12/h8H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTOYSDJBBDOSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646808
Record name tert-Butyl 4-(aminooxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867034-25-1
Record name tert-Butyl 4-(aminooxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Deprotection of tert-butyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]piperidine-1-carboxylate with methylhydrazine following the procedure described for the preparation of Reference Example 9 gave tert-butyl 4-(aminooxy)piperidine-1-carboxylate (1.3 g, 73%) as an amber oil: 1H NMR (500 MHz, CDCl3) δ 1.47 (9H, s), 1.48-1.54 (2H, m), 1.86-1.88 (2H, m), 3.04-3.10 (2H, m), 3.66-3.69 (2H, m), 4.20 (1H, br s), 5.30 (2H, br s).
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methylhydrazine
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Synthesis routes and methods III

Procedure details

Hydrazine solution (1.40 g, 29.0 mmol) was added to a solution of tert-butyl 4-(1,3-dioxoisoindolin-2-yloxy)piperidine-1-carboxylate (5.00 g, 14.5 mmol) in ethanol (50 ml) and stirred at room temperature for 30 minutes. The resulting solid was filtered off and the filtrate was concentrated in vacuo. The residue was triturated with diethyl ether (30 ml), and the resulting solid was filtered off again and concentrated in vacuo to give tert-butyl 4-(aminooxy)piperidine-1-carboxylate (2.75 g, 88%) as a white solid.
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5 g
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Synthesis routes and methods IV

Procedure details

The title compound was prepared from tert-butyl 4-(1,3-dioxoisoindolin-2-yloxy)piperidine-1-carboxylate and hydrazine monohydrate in 85% yield using the same procedure as described in the synthesis of intermediate G
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85%

Synthesis routes and methods V

Procedure details

To 69a (6.93 g, 20 mmol) in 40 mL of DCM was added hydrazine hydrate (2.91 mL, 60 mmol). The mixture was stirred at room temperature for 4 h, cooled in an ice bath for 30 minutes, then filtered. The solid was rinsed with 10 mL of DCM and the filtrate was evaporated. After cooling in the fridge, more solid precipitated and the oil was dissolved in 10 mL of DCM and filtered. The filtrate was evaporated to give 4.31 g (99% yield) of 69b.
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40 mL
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99%

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